Evodenoson

Adenosine Receptor Selectivity GPCR Pharmacology

Evodenoson (ATL-313, DE-112) is a potent, selective A2A adenosine receptor agonist. It combines sub‑nanomolar A2A affinity with 81‑fold selectivity over A1 and 350‑fold over A3, eliminating confounding off‑target cardiovascular or anti‑cancer signals. Preclinically, it reduces MPO‑mediated neutrophil infiltration in murine ileitis, limits myocardial infarct size and improves LV contractility in rat ischemia/reperfusion when given as bolus+infusion, and attenuates lung IR injury. Having completed Phase 2 trials for open‑angle glaucoma and ocular hypertension, it is the only clinically‑validated, highly‑selective A2A tool for translational ophthalmology, systemic inflammation, and cardioprotection research.

Molecular Formula C23H29N7O6
Molecular Weight 499.5 g/mol
CAS No. 844873-47-8
Cat. No. B1671791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvodenoson
CAS844873-47-8
Synonyms4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester
ATL 313
ATL313
Molecular FormulaC23H29N7O6
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N
InChIInChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1
InChIKeySQJXTUJMBYVDBB-RQXXJAGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Evodenoson CAS 844873-47-8: A2A Adenosine Receptor Agonist with Defined Clinical Development Path


Evodenoson (CAS 844873-47-8, also known as ATL-313 and DE-112) is a small molecule, synthetic, selective agonist of the A2A adenosine receptor [1]. As a nucleoside analog, it is designed to mimic the structure of adenosine to interact with and activate the A2A receptor, a G-protein coupled receptor involved in modulating inflammation and immune responses . Preclinical studies have demonstrated its efficacy in various models of inflammation and injury, and it has been advanced into Phase 2 clinical trials for open-angle glaucoma and ocular hypertension [2][3].

Why Generic Evodenoson Substitution Fails: Differentiating A2A Selectivity and Functional Outcomes


Within the adenosine receptor agonist class, compounds vary significantly in their receptor subtype selectivity profiles (e.g., A1, A2A, A2B, A3), which dictates their downstream physiological effects and potential therapeutic applications [1]. A generic substitution based solely on being an 'adenosine receptor agonist' is insufficient because a non-selective agonist or one with a different selectivity profile will activate distinct receptor populations, leading to divergent and potentially undesirable outcomes [2]. For example, an agonist with high A1 receptor affinity would be more likely to produce cardiovascular side effects such as bradycardia and atrioventricular block, whereas an A3 agonist would have a distinct anti-inflammatory or anti-cancer profile. Evodenoson's specific selectivity for the A2A receptor over other subtypes is therefore a critical determinant of its unique in vivo activity and its suitability for specific disease models [3].

Evodenoson Technical Evidence Guide: Head-to-Head Comparisons and Differentiating Data


Evodenoson A2A Receptor Selectivity Profile vs. CCPA and IB-MECA

Evodenoson (ATL-313) demonstrates a distinct and well-characterized selectivity profile for the A2A adenosine receptor, which is a key differentiator from other subtype-selective agonists like CCPA (A1-selective) and IB-MECA (A3-selective). In a study of lung ischemia-reperfusion injury, ATL-313 was reported to have 81-fold selectivity for A2A over A1 receptors and 350-fold selectivity for A2A over A3 receptors [1]. This contrasts with the selectivity profile of CCPA, which is reported to be approximately 53-fold selective for A1 versus A2A or A3 receptors [1]. This quantitative difference in receptor subtype engagement defines distinct signaling pathways and therapeutic windows.

Adenosine Receptor Selectivity GPCR Pharmacology

Evodenoson Reduces Myeloperoxidase (MPO) Activity in a Murine Enteritis Model

In a murine model of Clostridium difficile toxin A-induced ileal enteritis, Evodenoson (ATL 313) at a concentration of 5 nM significantly prevented neutrophil infiltration and inflammation. This was quantitatively assessed by measuring myeloperoxidase (MPO) activity, a marker of neutrophil presence [1]. Treatment with ATL 313 (5 nM) alone did not increase MPO activity compared to a phosphate-buffered saline (PBS) control, demonstrating that the compound itself does not provoke an inflammatory response (MPO activity: ATL 313 = 2.1 ± 0.2 U/mg versus PBS = 1.6 ± 0.6 U/mg) [1].

Inflammation Clostridium difficile Gastroenterology

Evodenoson Demonstrates Cardioprotection in a Rat Ischemia/Reperfusion Model

In a rat model of myocardial ischemia-reperfusion injury, Evodenoson (ATL-313) demonstrated a significant cardioprotective effect. A specific dosing regimen of an intravenous bolus of 900 ng/kg followed by a continuous infusion of 10 ng/kg/min resulted in a significant reduction in myocardial infarct size and improved left ventricular (LV) contractility at the end of reperfusion, as assessed by LV dp/dt (rate of pressure change), compared to control groups receiving saline or a different dosing regimen [1].

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Evodenoson's Clinical Development Status in Ocular Indications

Evodenoson is distinguished from many other A2A adenosine receptor agonists that have failed in clinical development by its progression to Phase 2 clinical trials for open-angle glaucoma and ocular hypertension [1][2]. While many A2A agonists have been discontinued due to side effects or lack of efficacy, Evodenoson has a documented Phase 1/2 trial (NCT01279083) evaluating its safety and efficacy in these ocular indications [3]. This represents a higher level of clinical validation compared to a class of compounds where many members have not progressed beyond preclinical stages [4].

Ophthalmology Glaucoma Ocular Hypertension

Evodenoson Binding Affinity (pKd) at Human A2A Receptor

Evodenoson demonstrates high-affinity binding to the human A2A adenosine receptor. Data from ChEMBL, aggregated in the GPCRdb, reports a pKd value of 9.15 for Evodenoson at the human A2A receptor [1]. This pKd value corresponds to a Kd of approximately 0.71 nM, indicating potent binding. This value serves as a quantitative benchmark for its affinity and can be compared to other A2A agonists or used as a reference point for structure-activity relationship (SAR) studies.

Receptor Binding Affinity A2A Adenosine Receptor

Evodenoson Solubility Profile in DMSO

For in vitro and in vivo experimental formulation, Evodenoson exhibits a defined solubility in dimethyl sulfoxide (DMSO), a common solvent for compound stock solutions. Vendor data indicates a solubility of ≥50 mg/mL in DMSO with the aid of ultrasonication [1]. This provides a practical benchmark for researchers preparing stock solutions for cell-based assays or initial in vivo dosing formulations, where achieving a high concentration is often necessary [2]. The estimated aqueous solubility is low, at 45.08 mg/L , underscoring the importance of using DMSO or other organic solvents for preparing concentrated stocks.

Solubility Formulation In Vitro Assays

Evodenoson Application Scenarios: Translating Differentiated Evidence into Research Models


Inflammation Research: Murine Enteritis and Sepsis Models

Evodenoson's demonstrated ability to reduce myeloperoxidase (MPO) activity and prevent neutrophil infiltration in a murine ileal enteritis model [1] makes it a well-validated tool for studying the role of A2A receptor signaling in gastrointestinal inflammation and barrier function. Furthermore, its reported efficacy in murine sepsis models [2][3] supports its application in systemic inflammation research, where modulation of immune cell activity is a key therapeutic goal.

Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury Studies

The preclinical evidence demonstrating Evodenoson's ability to reduce myocardial infarct size and improve left ventricular contractility in a rat ischemia/reperfusion model [4] positions it as a valuable pharmacological agent for investigating cardioprotective mechanisms. The data specifically highlight the importance of a bolus+infusion dosing strategy, providing a defined experimental paradigm for researchers aiming to replicate or extend these findings in models of acute myocardial infarction and heart failure.

Ophthalmology Research: Glaucoma and Ocular Hypertension Studies

Evodenoson is uniquely positioned among A2A agonists due to its progression to Phase 2 clinical trials for open-angle glaucoma and ocular hypertension [5][6]. This clinical validation makes it a highly relevant compound for translational ophthalmology research. It can be used in preclinical models of glaucoma to study the effects of A2A receptor activation on intraocular pressure, retinal ganglion cell survival, and ocular blood flow, serving as a bridge between basic science and clinical application.

Pulmonary Research: Lung Ischemia-Reperfusion and Inflammatory Lung Injury

The well-characterized A2A selectivity of Evodenoson (81-fold over A1, 350-fold over A3) [7] and its demonstrated ability to attenuate lung ischemia-reperfusion injury [7] make it an ideal tool compound for pulmonary research. It allows for the specific interrogation of A2A receptor-mediated pathways in models of acute lung injury, pulmonary edema, and airway inflammation, while minimizing confounding effects from A1 or A3 receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evodenoson

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.